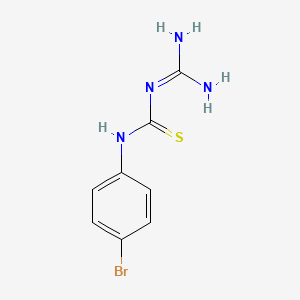

1-Amidino-3-(4-bromophenyl)-2-thiourea

Description

Contextualization within Organic Chemistry

Thiourea (B124793), the sulfur analog of urea (B33335), is a fundamental building block in organic synthesis. Its unique electronic properties, arising from the presence of the thione (C=S) group and two nitrogen atoms, allow it to participate in a wide array of chemical transformations. Thioureas can act as nucleophiles, synthons for heterocyclic rings, and ligands in coordination chemistry. The replacement of the oxygen atom in urea with a less electronegative and more polarizable sulfur atom imparts distinct reactivity to the thiourea moiety, making it a valuable tool for synthetic chemists.

Significance of Thiourea Scaffolds in Chemical Research

The thiourea scaffold is a privileged structure in chemical research, particularly in the realm of medicinal chemistry and catalysis. Its ability to form strong hydrogen bonds and coordinate with metal ions underpins many of its applications. Thiourea derivatives are key intermediates in the synthesis of a multitude of heterocyclic compounds, including thiazoles, pyrimidines, and thiadiazoles, which are core structures in many pharmaceuticals. Furthermore, the development of chiral thiourea-based organocatalysts has revolutionized asymmetric synthesis, enabling the stereoselective formation of complex molecules. The broad spectrum of reported biological activities for thiourea-containing molecules, including antimicrobial, antiviral, and anticancer properties, continues to drive research in this area.

Overview of Amidino-substituted Thiourea Structures

Amidino-substituted thioureas represent a specific class of thiourea derivatives characterized by the presence of an amidine group (-C(=NH)NH2) attached to the thiourea backbone. This structural modification introduces an additional basic and highly polar functional group, which can significantly influence the compound's chemical and biological properties. The amidine moiety can participate in further chemical reactions and can form strong ionic interactions and hydrogen bonds with biological targets. The general structure allows for diverse substitutions on both the amidine and the thiourea nitrogens, leading to a vast chemical space for exploration. A general synthetic route to these compounds can involve the reaction of a substituted phenyl isothiocyanate with guanidine (B92328) or the reaction of a thiourea with a cyanamide (B42294) compound. cornell.edu Another proposed synthesis starts with an appropriately substituted aniline (B41778), such as 4-bromoaniline (B143363), which is first converted to a thiourea intermediate before undergoing an amidination reaction. nsf.gov

While detailed research findings on 1-Amidino-3-(4-bromophenyl)-2-thiourea are not extensively available in publicly accessible scientific literature, its fundamental properties can be compiled from chemical supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 34678-12-1 | |

| Molecular Formula | C₈H₉BrN₄S | |

| Molecular Weight | 273.16 g/mol |

The structure of This compound incorporates a 4-bromophenyl group, which is a common substituent in medicinal chemistry known to influence the pharmacokinetic and pharmacodynamic properties of a molecule. The bromine atom can act as a heavy atom for crystallographic studies and can be a site for further chemical modification through nucleophilic aromatic substitution. nsf.gov The presence of both the thiourea and amidine functionalities suggests potential for a range of biological activities, possibly including antihypertensive and antiarrhythmic properties, as has been noted for the broader class of amidinothioureas. nsf.gov

Structure

3D Structure

Properties

CAS No. |

34678-12-1 |

|---|---|

Molecular Formula |

C8H9BrN4S |

Molecular Weight |

273.16 g/mol |

IUPAC Name |

1-(4-bromophenyl)-3-(diaminomethylidene)thiourea |

InChI |

InChI=1S/C8H9BrN4S/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11/h1-4H,(H5,10,11,12,13,14) |

InChI Key |

VCPIWOMTLPWHFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N=C(N)N)Br |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies

X-ray crystallography provides definitive proof of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

This technique would provide precise atomic coordinates, cell parameters, and space group information for 1-Amidino-3-(4-bromophenyl)-2-thiourea. Currently, no such data has been published.

Analysis of crystallographic data would reveal the conformation of the molecule, specifically the spatial arrangement of the 4-bromophenyl ring relative to the amidino-thiourea backbone. It would also allow for an assessment of the planarity of the phenyl ring and the thiourea (B124793) moiety.

Crystallographic data would also identify intramolecular hydrogen bonds, which can significantly influence the molecule's conformation and stability.

Spectroscopic Characterization Techniques

Spectroscopy probes the electronic and magnetic environments of atoms within a molecule, complementing crystallographic data.

NMR spectroscopy is essential for confirming the structure of a molecule in solution. Specific chemical shifts for proton (¹H NMR) and carbon (¹³C NMR) nuclei would provide a detailed map of the molecular framework. The characteristic thiocarbonyl (C=S) signal in the ¹³C NMR spectrum, typically found downfield between 178-184 ppm for thiourea derivatives, would be a key identifier. mdpi.com However, no specific ¹H or ¹³C NMR spectra for this compound have been reported in the literature.

Without access to these fundamental experimental datasets, any discussion on the structural and conformational properties of this compound would be purely speculative. The scientific community awaits the synthesis and full characterization of this compound to enable a proper and detailed analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals corresponding to the protons of the 4-bromophenyl group and the N-H protons of the amidino and thiourea moieties.

Aromatic Protons: The 4-bromophenyl group would typically exhibit a pair of doublets in the aromatic region (approximately 7.0-8.0 ppm). Due to the bromine substitution, the aromatic ring has an AA'BB' spin system. Protons ortho to the bromine atom would be at a different chemical shift from those meta to it. For comparison, in 2,3-bis(4-bromophenyl)quinoxaline, aromatic proton signals appear between 7.42 and 7.80 ppm. researchgate.net

NH Protons: The protons on the nitrogen atoms (N-H) of the thiourea and amidino groups would appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In related thiourea derivatives, these signals often appear in the downfield region, sometimes above 9.0 ppm. nih.gov For example, in 1-phenyl-2-thiourea (in DMSO-d₆), an N-H proton signal is observed at 9.70 ppm. sigmaaldrich.com The amidino group (-C(=NH)NH₂) has both imino and amino protons, which would likely have different chemical shifts.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the molecule.

Thioamide Carbon (C=S): The most characteristic signal would be for the thiocarbonyl carbon. In thiourea and its derivatives, this carbon is significantly deshielded and typically appears in the range of 180-185 ppm. For N-(4-bromophenyl)thiourea, a signal is reported, though the specific shift is not provided in the available data. spectrabase.com

Amidine Carbon (C=N): The carbon of the amidine group is also expected in the downfield region, typically between 150 and 160 ppm.

Aromatic Carbons: The 4-bromophenyl ring would show four distinct signals. The carbon atom bonded to the bromine (C-Br) would appear around 115-125 ppm. The carbon atom bonded to the nitrogen (C-N) would be found further downfield, around 135-140 ppm. The remaining two CH carbons would appear in the 120-135 ppm range. In 4-bromophenyl acetamide, for instance, aromatic carbons are observed at 136.91, 131.95, and 121.36 ppm, with the carbon attached to bromine at 116.86 ppm.

A hypothetical data table for the expected ¹³C NMR shifts is presented below, based on data from analogous compounds.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=S (Thiourea) | ~180-185 |

| C=N (Amidine) | ~150-160 |

| C-N (Aromatic) | ~135-140 |

| C-H (Aromatic) | ~120-135 |

| C-Br (Aromatic) | ~115-125 |

¹⁵N NMR Spectral Analysis

¹⁵N NMR spectroscopy could provide valuable information about the electronic environment of the four distinct nitrogen atoms in the molecule. However, no ¹⁵N NMR data for this compound or its close analogs were found in the searched literature. For the parent compound, thiourea, ¹⁵N NMR spectra are available. spectrabase.com One would expect four separate signals corresponding to the two nitrogens of the thiourea moiety and the two nitrogens of the amidino group, with their chemical shifts influenced by hybridization and participation in hydrogen bonding.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure. For instance, HMBC would show correlations between the N-H protons and the thiocarbonyl and amidine carbons, confirming the core structure. While the use of 2D NMR is standard for characterization, no specific studies applying these techniques to this compound were identified.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Band Assignments and Functional Group Identification

The IR spectrum of this compound would be dominated by vibrations of the N-H, C=S, C=N, and aromatic C-C bonds.

N-H Stretching: The N-H stretching vibrations of the thiourea and amidine groups are expected in the region of 3100-3400 cm⁻¹. The presence of multiple N-H groups and hydrogen bonding would likely result in broad and complex absorption bands in this area.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key marker. Due to coupling with other vibrations, its position can vary, but it is typically found in the 700-850 cm⁻¹ region. In related thiourea compounds, this band can also have contributions from C-N stretching and N-C-S bending.

C=N Stretching: The C=N stretching of the amidine group would appear in the 1600-1680 cm⁻¹ region.

Aromatic Vibrations: The 4-bromophenyl group would show characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ range, and out-of-plane C-H bending vibrations below 900 cm⁻¹.

C-Br Stretching: A band corresponding to the C-Br stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

For the related compound N-(4-bromophenyl)thiourea, IR and Raman spectra are available, which would serve as a good reference for the vibrations of the bromophenylthiourea portion of the target molecule. nih.govspectrabase.com

A summary of expected IR bands is provided below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine/Imine) | Stretching | 3100-3400 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N (Amidine) | Stretching | 1600-1680 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-H | Bending | 1550-1650 |

| C=S (Thioamide) | Stretching | 700-850 |

| C-Br | Stretching | 500-600 |

Analysis of Hydrogen Bonding Signatures in IR Spectra

The presence of multiple proton-donating (N-H) and proton-accepting (S=C, N=C) sites makes this compound a prime candidate for extensive intra- and intermolecular hydrogen bonding. These interactions would be evident in the IR spectrum.

Broadening of N-H Bands: Strong hydrogen bonding causes a significant broadening and a shift to lower frequencies (red shift) of the N-H stretching bands. Instead of sharp peaks around 3400 cm⁻¹, one would expect to see a broad envelope of absorption.

Shifts in C=S and C=N Bands: If the sulfur or nitrogen atoms act as hydrogen bond acceptors, the C=S and C=N stretching frequencies may also shift, although this effect is typically less pronounced than the effect on N-H bands.

Studies on related acylthiourea derivatives show the presence of strong intramolecular N-H···O=C hydrogen bonds. nih.gov By analogy, it is plausible that intramolecular hydrogen bonds could form in this compound, for example, between an amidine N-H and the thiocarbonyl sulfur atom, which would influence the molecular conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The analysis of ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules. It provides insights into the electronic transitions that occur when a molecule absorbs light in the UV and visible regions of the electromagnetic spectrum. For compounds containing chromophores—groups of atoms responsible for absorbing light—such as the phenyl ring and thiourea moiety in this compound, UV-Vis spectroscopy can elucidate the nature of their π-electron systems and the presence of non-bonding electrons.

Electronic Transitions and Absorption Maxima

Following a comprehensive review of scientific literature, specific experimental data for the UV-Vis absorption maxima (λmax) and the corresponding electronic transitions for this compound are not publicly available. Chemical suppliers of this compound note that analytical data is not collected for this particular product.

In principle, the UV-Vis spectrum of this compound would be expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, typically of high intensity, are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic bromophenyl ring and the C=S and C=N double bonds of the thiourea and amidino groups. The n→π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital (such as those on the sulfur and nitrogen atoms) to a π* antibonding orbital. The position and intensity of these absorption bands would be influenced by the solvent polarity and the specific electronic interactions between the different functional groups within the molecule. However, without experimental data, a detailed analysis and data table cannot be provided.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No published DFT studies were found for 1-Amidino-3-(4-bromophenyl)-2-thiourea. Theoretical chemistry relies on such calculations to predict molecular properties. nih.govresearchgate.net

Geometry Optimization and Equilibrium Structures

Without specific DFT calculations, the optimized geometric parameters such as bond lengths, bond angles, and dihedral angles for this compound remain undetermined. This type of analysis is fundamental for understanding the molecule's three-dimensional shape and conformational stability. nih.gov For comparison, studies on other substituted thioureas, like 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea, have detailed their conformations and planar relationships between the phenyl ring and the thiourea (B124793) moiety. nih.gov

Electronic Structure Analysis

The electronic properties, which are key to understanding a molecule's reactivity and behavior, have not been computationally characterized for this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Energy Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, have not been calculated for this compound. This analysis is crucial for predicting chemical reactivity and electronic transitions. researchgate.netwuxibiology.com The HOMO-LUMO gap is a critical parameter for assessing molecular stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not available. MEP maps are vital for identifying the electrophilic and nucleophilic sites on a molecule by illustrating the charge distribution. mdpi.com

Vibrational Frequency Calculations and Spectral Simulations

There are no published theoretical vibrational frequency calculations for this compound. These calculations are used to interpret experimental infrared (IR) and Raman spectra by assigning specific vibrational modes to the observed spectral bands.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

No Time-Dependent DFT (TD-DFT) studies have been performed to predict the electronic absorption spectra (UV-Vis) of this compound. TD-DFT is the standard method for simulating UV-Vis spectra and understanding the nature of electronic transitions within a molecule. researchgate.net

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations yield a variety of parameters that act as descriptors of a molecule's reactivity. These descriptors are categorized as either global, applying to the molecule as a whole, or local, pertaining to specific atoms or regions within the molecule.

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A larger HOMO-LUMO energy gap generally signifies greater hardness and lower reactivity. wuxibiology.comresearchgate.net

Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

While specific DFT calculations for this compound are not present in the surveyed literature, the expected values for these parameters can be inferred from studies on analogous thiourea derivatives. The table below illustrates the kind of data that a typical DFT analysis would provide.

Interactive Data Table: Illustrative Global Reactivity Descriptors

Note: The following values are illustrative for a generic aryl thiourea derivative calculated using DFT and are not from a direct study of this compound. They serve to demonstrate the type of data generated in such computational analyses.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.2 |

| LUMO Energy | ELUMO | - | -1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Electronegativity | χ | -(EHOMO+ELUMO)/2 | 3.85 |

| Chemical Hardness | η | (ELUMO-EHOMO)/2 | 2.35 |

| Chemical Softness | S | 1/η | 0.43 |

| Electrophilicity Index | ω | χ² / (2η) | 3.16 |

Local reactivity descriptors pinpoint the most reactive sites within a molecule. The Fukui function, f(r), is a prominent local descriptor derived from DFT, which indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.orgresearchgate.net It helps in identifying the regions susceptible to different types of chemical attacks:

f+(r) : For nucleophilic attack (attack by an electron-rich species). This function highlights sites that can best accommodate an additional electron, often corresponding to the LUMO distribution.

f-(r) : For electrophilic attack (attack by an electron-deficient species). This function identifies sites from which an electron is most easily removed, related to the HOMO distribution.

f0(r) : For radical attack.

For this compound, one would anticipate that the sulfur atom of the thiourea group and the nitrogen atoms of the amidino group would be key reactive sites. bas.bg A Fukui function analysis would likely show a high f-(r) value on the sulfur atom, making it a prime target for electrophiles. Conversely, the nitrogen atoms would be expected to have high f+(r) values, indicating their susceptibility to nucleophilic attack.

Conformational Space Exploration through Computational Methods

The study of conformational space is crucial for flexible molecules like substituted thioureas, as their three-dimensional shape influences their physical properties and biological interactions. github.io The rotation around single bonds, such as the C-N bonds in the thiourea moiety, gives rise to different conformers. researchgate.net

In aryl-substituted thioureas, several conformations such as syn-syn, syn-anti, and anti-anti (often denoted as Z,Z; Z,E; and E,E) are possible, describing the orientation of the substituents relative to the C=S bond. researchgate.netacs.org Computational methods can be used to:

Identify all possible stable conformers (local minima on the potential energy surface).

Calculate the relative energies of these conformers to determine the most stable or predominant form. mst.edu

Determine the energy barriers for interconversion between different conformers.

For this compound, a computational conformational analysis would explore the rotation around the C-N bonds connecting the thiourea core to the 4-bromophenyl and amidino groups. It is known from studies on similar structures that the planarity of the thiourea unit relative to the aromatic ring can vary significantly, which impacts intermolecular interactions like hydrogen bonding. nih.govresearchgate.net Such studies would reveal the preferred three-dimensional structure of the molecule, which is essential for understanding its potential as a ligand or in other applications.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Network Analysis

The hydrogen bonding network is the dominant force in the supramolecular assembly of thiourea (B124793) derivatives. The presence of both amidino (-C(=NH)NH2) and thiourea (-NH-C(S)-NH-) groups provides a rich array of donor and acceptor sites, leading to both intra- and intermolecular hydrogen bonds.

Within the molecule, intramolecular hydrogen bonds can occur, which play a significant role in determining the compound's conformation. A common interaction in similar thiourea structures involves the formation of a pseudo-six-membered ring via an N-H···S hydrogen bond. This type of interaction helps to planarize portions of the molecule and influences the orientation of the substituent groups. For 1-Amidino-3-(4-bromophenyl)-2-thiourea, the hydrogen on the nitrogen adjacent to the bromophenyl group can form an intramolecular hydrogen bond with the sulfur atom of the thiourea group.

Intermolecular hydrogen bonds are the primary drivers of the supramolecular structure, linking individual molecules into larger assemblies. In compounds containing thiourea and amidine functionalities, several hydrogen bonding motifs are observed. The most prevalent is the dimer motif formed by a pair of N-H···S hydrogen bonds, which is a characteristic interaction for many thiourea derivatives. Additionally, the amidine group can participate in N-H···N hydrogen bonds, linking molecules together in a head-to-tail fashion. The presence of the 4-bromophenyl ring also allows for weaker C-H···S and C-H···N interactions, which further stabilize the crystal packing.

| Hydrogen Bond Type | Donor | Acceptor | Typical Role in Structure |

| N-H···S | Amidino N-H, Thiourea N-H | Thiourea S | Formation of dimeric rings and chains. |

| N-H···N | Amidino N-H | Amidino N | Linking molecules into extended chains. |

| C-H···S | Phenyl C-H | Thiourea S | Stabilization of primary hydrogen bond networks. |

| C-H···N | Phenyl C-H | Amidino N | Additional stabilization of the crystal lattice. |

This table presents potential hydrogen bonding interactions based on the functional groups present in this compound.

To systematically describe the intricate hydrogen bond patterns, graph set notation is employed. This notation classifies motifs based on the number of atoms in a hydrogen-bonded ring. In many thiourea derivatives, a common motif is the R²₂(8) graph set, which describes a dimeric ring formed by two molecules linked by two N-H···S hydrogen bonds. The number '8' indicates that the ring is composed of eight atoms. Chain motifs, such as those formed by N-H···N interactions, are typically denoted with the letter 'C'. A full analysis of this compound would likely reveal a combination of these and other graph set descriptors, illustrating a complex, higher-order supramolecular assembly.

Halogen Bonding Interactions (e.g., Br···S or Br···N interactions)

The bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as the sulfur or nitrogen atoms in a neighboring molecule. In the crystal structure of this compound, short contacts between the bromine atom and the sulfur or nitrogen atoms of an adjacent molecule (Br···S or Br···N) can be anticipated. These directional interactions are comparable in strength to moderate hydrogen bonds and can significantly influence the crystal packing, often guiding the assembly of molecules into specific orientations. The interplay between hydrogen bonding and halogen bonding is a key feature in the structural chemistry of halogenated organic molecules.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific databases and literature reveals a significant gap in the specific experimental data required for a detailed analysis of the chemical compound this compound. Despite extensive searches for its crystallographic and intermolecular interaction data, no specific studies detailing the Hirshfeld surface analysis or the supramolecular architecture of this particular compound could be located.

While the constituent parts of the molecule—a bromophenyl group, an amidino group, and a thiourea core—are common in crystallographic studies, and numerous analyses exist for analogous structures, a dedicated study on this compound itself appears to be absent from the public domain. Commercial suppliers of this compound also indicate a lack of collected analytical data for this specific product. sigmaaldrich.com

Therefore, a detailed discussion under the requested headings of "Hirshfeld Surface Analysis and Quantitative Contribution of Interactions to Crystal Packing" and "Supramolecular Architecture and Crystal Engineering" cannot be provided at this time. Such an analysis is contingent on the successful synthesis of a single crystal of sufficient quality and its subsequent examination using single-crystal X-ray diffraction, which would then allow for the necessary computational studies like Hirshfeld surface analysis.

Without this foundational experimental data, any discussion on the intermolecular interactions, their quantitative contributions to the crystal packing, and the resulting supramolecular assembly of this compound would be purely speculative and would not adhere to the required standards of scientific accuracy.

Further research, specifically the crystallographic characterization of this compound, is necessary to enable a thorough and accurate scientific discourse on its solid-state properties.

Coordination Chemistry and Ligand Properties

Ligand Characteristics of Thiourea (B124793) Derivatives

Thiourea derivatives are a significant class of ligands in coordination chemistry, largely due to the presence of multiple donor atoms and their flexible electronic characteristics. Their ability to act as versatile building blocks for complex supramolecular structures makes them valuable in various chemical applications.

σ-Donating and π-Acidic Properties of Thioureas

Thiourea-based ligands are known for their dual electronic nature, exhibiting both σ-donating and π-acidic characteristics. The primary coordination typically occurs through the "soft" sulfur atom, which acts as a σ-donor to soft metal ions. The C=S π bond and the lone pairs on the nitrogen atoms can also participate in bonding. This versatility allows thioureas to stabilize metals in various oxidation states and form complexes with diverse geometries. The π-system of the thiourea backbone can accept electron density from the metal center into its π* orbitals, a property known as π-acidity, which contributes to the stability of the resulting metal complex.

Nucleophilic Sulphur and Nitrogen Atoms

The thiourea moiety contains nucleophilic sulfur and nitrogen atoms, which are key to its coordinating ability. The sulfur atom is generally the most nucleophilic center and the preferred site for coordination with most metal ions, especially softer metals. This is due to the polarizability of sulfur and the contribution of resonance structures that place a negative charge on the sulfur atom.

The nitrogen atoms also possess lone pairs and can act as potential donor sites, allowing for different coordination modes. This can lead to the formation of chelate rings or bridging between metal centers. The presence of these multiple donor sites, combined with the ability to form intra- and intermolecular hydrogen bonds, results in a wide range of possible binding modes and accounts for the remarkable coordination abilities of thiourea derivatives.

Metal Complexation Studies

While specific complexation studies for 1-Amidino-3-(4-bromophenyl)-2-thiourea are limited, the extensive research on related N,N'-substituted thioureas provides a strong basis for understanding its potential coordination behavior.

Binding Modes of this compound with Metal Ions

Based on the chemistry of analogous ligands, this compound is expected to exhibit several potential binding modes.

Monodentate S-coordination: This is the most common coordination mode for simple thiourea ligands, where the sulfur atom binds to a single metal center.

Bidentate N,S-chelation: The ligand can coordinate to a metal ion using the sulfur atom and one of the nitrogen atoms (either from the thiourea core or the amidino group), forming a stable chelate ring. Acylthioureas, for instance, often coordinate through the sulfur and the acyl oxygen atoms. For this compound, chelation involving the sulfur and a nitrogen from the amidino group is a strong possibility.

Bridging Coordination: The ligand can bridge two or more metal centers, using either the sulfur atom alone (μ-S) or a combination of sulfur and nitrogen donors.

The preferred binding mode will depend on several factors, including the nature of the metal ion, the reaction conditions, and the steric and electronic effects of the substituents on the thiourea framework.

Synthesis and Characterization of Metal Complexes

Metal complexes of thiourea derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized using a variety of spectroscopic and analytical techniques.

General Synthesis: A general synthetic route involves dissolving the thiourea ligand in a solvent like ethanol, methanol, or acetonitrile (B52724) and adding a solution of the metal salt (e.g., chlorides, nitrates, or perchlorates). The reaction mixture is often stirred at room temperature or refluxed to ensure completion.

Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination sites. A shift in the ν(C=S) stretching frequency to a lower wavenumber upon complexation indicates the involvement of the sulfur atom in bonding. Changes in the ν(N-H) and ν(C-N) bands can provide evidence for the participation of nitrogen atoms.

NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the structure of the ligand and its changes upon coordination. The chemical shifts of protons and carbons near the coordination sites are typically affected.

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and helps in determining the coordination geometry around the metal ion.

X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center.

The table below shows characterization data for representative metal complexes of N,N'-disubstituted thiourea ligands, illustrating typical coordination behavior.

| Complex | Metal Ion | Coordination Geometry | Key Spectroscopic Data (IR, cm⁻¹) | Reference |

| [(L)₂Cu]ClO₄ | Cu(I) | Distorted Tetrahedral | ν(C=S) shifts indicate S-coordination | nih.govrsc.org |

| (L)₂Ni₂ | Ni(II) | Square Planar | ν(C=S) and ν(N-H) shifts suggest N,S-chelation | nih.govrsc.org |

| (L)₂Zn₂ | Zn(II) | Distorted Tetrahedral | ν(C=S) shifts indicate S-coordination | nih.govrsc.org |

| [Au(L)Cl] | Au(I) | Linear | P-coordination from phosphine-thiourea | nih.gov |

Note: 'L' represents various N,N'-substituted thiourea ligands.

Role of Substituents on Coordination Behavior

The substituents on the nitrogen atoms of the thiourea core play a crucial role in modulating the ligand's electronic properties, steric hindrance, and ultimately, its coordination chemistry.

Electronic Effects: The 4-bromophenyl group is an electron-withdrawing group due to the inductive effect of the bromine atom. This can influence the electron density on the adjacent nitrogen and, through resonance, on the sulfur atom, potentially affecting its donor strength.

Steric Effects: The bulky 4-bromophenyl group can introduce steric hindrance that may favor certain coordination geometries over others and could prevent the formation of some higher-coordinate complexes.

Additional Donor Sites: The amidino group (-C(=NH)NH₂) introduces additional nitrogen donor atoms. This creates the possibility for N,S or N,N bidentate chelation, which can lead to the formation of highly stable five- or six-membered chelate rings with a metal ion. The specific mode of coordination would depend on the relative basicity and steric accessibility of the different nitrogen atoms.

In related thiosemicarbazone complexes containing a 4-bromophenyl group, this substituent has been shown to influence the biological activity of the resulting metal complexes. nih.gov The combination of the electron-withdrawing bromophenyl group and the potentially chelating amidino group in this compound makes it a ligand with tunable properties for the design of new coordination compounds.

Ligand Field Theory and Electronic Structure of Complexes

There is currently no available research data regarding the ligand field theory or the electronic structure of metal complexes formed with this compound. The determination of ligand field parameters, such as the ligand field splitting energy (10Dq), Racah parameters (B), and nephelauxetic ratio (β), requires experimental data from electronic absorption (UV-Vis) spectroscopy and magnetic susceptibility measurements of the corresponding metal complexes.

Similarly, a detailed analysis of the electronic structure, which would include the construction of molecular orbital diagrams and the assignment of electronic transitions, is not possible without synthesized and characterized complexes of this compound. Such studies would be essential to understand the nature of the metal-ligand bonding and to predict the magnetic and spectroscopic properties of these potential coordination compounds.

Due to the absence of research findings, no data tables on coordination complexes, bond lengths, spectroscopic data, or ligand field parameters for this compound can be provided.

Structure Activity Relationship Studies in Thiourea Derivatives

Investigation of Substituent Effects on Molecular Conformation and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and the non-covalent interactions it forms are critical determinants of its biological function. In thiourea (B124793) derivatives, substituents have a profound effect on these properties. The presence of a bromine atom on the phenyl ring, as in 1-Amidino-3-(4-bromophenyl)-2-thiourea, is particularly significant.

Crystallographic studies of closely related compounds provide insight into these effects. For example, in the crystal structure of 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea, the molecule exists in a thioamide form, stabilized by an internal hydrogen bond. nih.gov The molecular packing is heavily influenced by a variety of intermolecular forces. nih.gov A key interaction is a halogen bond, where the bromine atom on the phenyl ring interacts with an oxygen atom of a nitro group on an adjacent molecule (Br···O). nih.gov This, along with traditional hydrogen bonds and other contacts, links the molecules into extensive networks. nih.gov

Similarly, the structure of 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea shows a specific trans-cis conformation regarding the orientation of the substituent groups relative to the C=S bond. nih.gov The dihedral angle, which describes the twist between the phenyl ring and the thiourea plane, is significantly affected by the substituents. nih.gov The crystal packing is dominated by intermolecular hydrogen bonds involving the thiourea sulfur atom and amide nitrogen and oxygen atoms (N-H···S, C-H···S, and C-H···O), which assemble the molecules into chains. nih.gov

These studies underscore how the 4-bromo substituent not only contributes to the electronic properties of the molecule but also actively participates in directing its solid-state architecture through specific and predictable halogen bonds. These intermolecular forces are crucial in how the molecule may fit into a biological target, such as an enzyme's active site.

Table 1: Intermolecular Interactions in 4-Bromophenyl Thiourea Analogues

| Compound Name | Key Intermolecular Interaction | Type of Bond | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea | Br···O (nitro) | Halogen Bond | nih.gov |

| 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea | N-H···S | Hydrogen Bond | nih.gov |

| 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea | N-H···S | Hydrogen Bond | nih.gov |

Design and Synthesis of Analogues for Targeted Research

The design and synthesis of analogues are a cornerstone of medicinal chemistry, aimed at optimizing a lead compound's activity, selectivity, and pharmacokinetic properties. For this compound, this process involves the strategic modification of its constituent parts: the 4-bromophenyl ring, the thiourea core, and the amidine group.

The general synthesis of the parent compound often starts from 4-bromoaniline (B143363), which is reacted with a thiocyanate (B1210189) source to form the thiourea intermediate, followed by reaction with an amidine source like cyanamide (B42294). evitachem.com

Researchers create analogues by systematically altering this structure.

Phenyl Ring Substitution: The bromine atom at the para-position of the phenyl ring can be moved to the ortho- or meta-positions or replaced entirely with other halogens (Cl, F, I) or with electron-donating or electron-withdrawing groups. This is done to probe the effect of electronics and sterics on activity. For example, in a series of antitubercular thiourea-copper complexes, analogues with different halogen substitutions on the phenyl ring were synthesized to evaluate the impact of substitution patterns and electron-withdrawing properties. mdpi.com The 1-(4-bromophenyl) derivative, in particular, showed notable activity when combined with streptomycin. mdpi.com

Modification of the Second Substituent: The amidine group can be replaced with other functionalities. Research on thiourea derivatives has explored a vast array of substituents, including aromatic and aliphatic amines, piperazine (B1678402) rings, and various heterocyclic systems. mdpi.comresearchgate.net The introduction of a piperazine ring into a series of thiourea derivatives, for instance, was shown to enhance both the potency and selectivity of their antileishmanial activity. mdpi.comresearchgate.net

Bioisosteric Replacement: The thiourea group (C=S) itself can be replaced by a urea (B33335) group (C=O) to create amidinourea analogues. This subtle change can significantly alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. Studies on amidinourea analogues have revealed promising antiproliferative activities against various cancer cell lines, establishing a foundation for developing new anticancer agents. nih.govchemistryviews.org

The goal of these synthetic efforts is to build a library of related compounds, allowing for a systematic evaluation of how each structural change affects a specific biological outcome, such as enzyme inhibition or cellular cytotoxicity. nih.govrsc.org This process generates crucial SAR data that guides the design of more potent and selective therapeutic candidates. nih.gov

Table 2: Synthesis Strategies for Thiourea Analogues

| Starting Material(s) | Reaction/Strategy | Resulting Moiety/Analogue | Targeted Research Area | Reference |

|---|---|---|---|---|

| 4-bromoaniline, Ammonium thiocyanate, 4-nitrobenzoyl chloride | Sequential reaction | 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea | Intermediate for heterocyclic synthesis | nih.gov |

| 4-(trifluoromethyl)phenyl isothiocyanate, Hydrazine hydrate, CS₂ | Ring closure | 1,3,4-Thiadiazole derivative | Anticancer (Leukemia) | nih.gov |

| Isothiocyanates, Various amines (aliphatic, aromatic, piperazine) | Reaction of isothiocyanate and amine | N,N'-disubstituted thioureas | Antileishmanial | mdpi.com |

Q & A

Q. How can isotopic labeling (e.g., N or C) enhance understanding of its reactivity or metabolic pathways?

- Methodology : Synthesize isotopically labeled analogs via N-amidine precursors or C-thiourea. Use LC-MS/MS to trace metabolic products in cell cultures. Solid-state NMR can probe structural dynamics in crystalline phases .

Tables for Key Data

Q. Table 1. Comparison of Spectroscopic Data for Thiourea Derivatives

| Compound | N–H Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | C–Br Stretch (cm⁻¹) |

|---|---|---|---|

| This compound | 3280, 3325 | 1220 | 550 |

| 1-(4-Chlorophenyl)thiourea | 3300, 3350 | 1235 | 615 (C–Cl) |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.